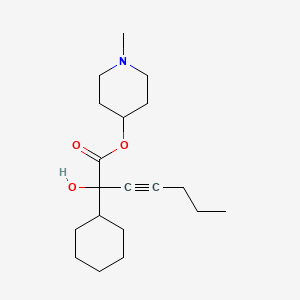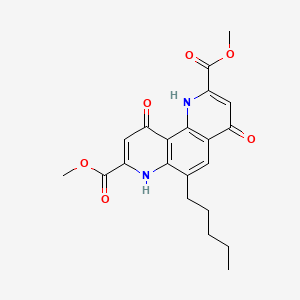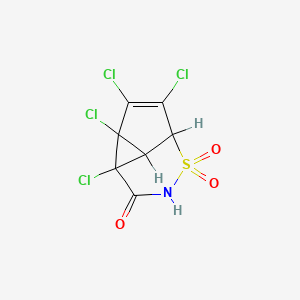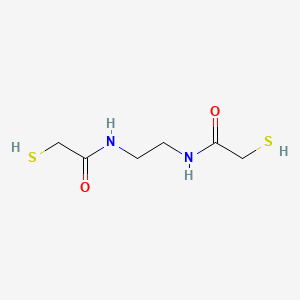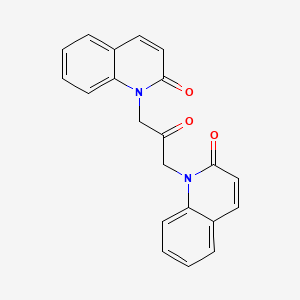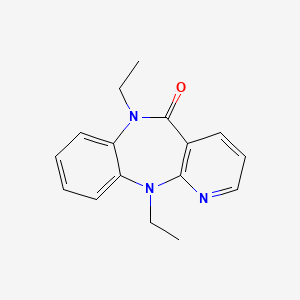
Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine core linked to a pyridine ring and phenylene groups through methylene and thioether linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis
Industrial Production Methods
Industrial production methods for piperazine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under appropriate conditions.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Applications De Recherche Scientifique
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simple piperazine derivative with a wide range of biological activities.
1-(2-Pyridyl)piperazine: A piperazine derivative with a pyridine ring, similar to the compound .
4-Methylpiperazine: A piperazine derivative with a methyl group, similar to the compound .
Uniqueness
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is unique due to its complex structure, which combines a piperazine core with pyridine and phenylene groups through methylene and thioether linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
129225-06-5 |
|---|---|
Formule moléculaire |
C33H45N5S2 |
Poids moléculaire |
575.9 g/mol |
Nom IUPAC |
1-methyl-4-[2-[[4-[6-[4-[2-(4-methylpiperazin-1-yl)ethylsulfanylmethyl]phenyl]pyridin-2-yl]phenyl]methylsulfanyl]ethyl]piperazine |
InChI |
InChI=1S/C33H45N5S2/c1-35-14-18-37(19-15-35)22-24-39-26-28-6-10-30(11-7-28)32-4-3-5-33(34-32)31-12-8-29(9-13-31)27-40-25-23-38-20-16-36(2)17-21-38/h3-13H,14-27H2,1-2H3 |
Clé InChI |
RRNJUPWYWPYOAG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCSCC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)CSCCN5CCN(CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


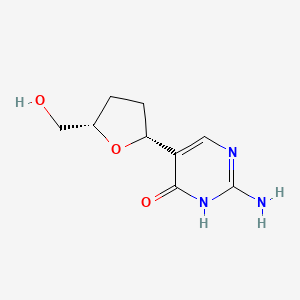
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
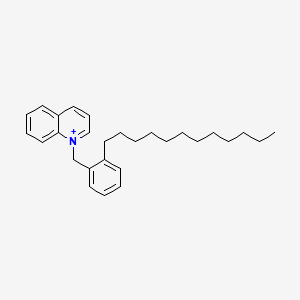

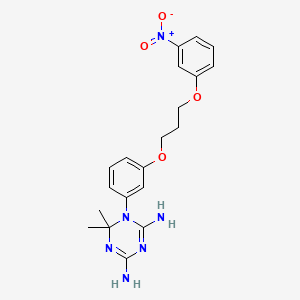
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
